Enhanced Lipophilicity for Improved Membrane Permeability
4,6-Dichloro-3-formylcoumarin exhibits significantly higher lipophilicity compared to unsubstituted 3-formylcoumarin. The computed XLogP3 value for DCFC is 2.6 [1], whereas the XLogP3 for 3-formylcoumarin is 1.6 [2]. This difference of +1.0 logP units translates to approximately a 10-fold increase in octanol-water partition coefficient, predicting enhanced passive diffusion across biological membranes.
| Evidence Dimension | Computed logP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.6 (XLogP3) |
| Comparator Or Baseline | 3-Formylcoumarin: 1.6 (XLogP3) |
| Quantified Difference | ΔlogP = +1.0 (approx. 10× higher partition coefficient) |
| Conditions | XLogP3 computational model (PubChem) |
Why This Matters
Higher lipophilicity is often correlated with improved cellular uptake and blood-brain barrier penetration, making DCFC a more suitable scaffold for developing CNS-active or intracellular probes.
- [1] PubChem. 4,6-Dichloro-3-formylcoumarin. XLogP3 Property Value. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. 3-Formylcoumarin. XLogP3 Property Value. CID 68309. National Center for Biotechnology Information (2025). View Source
